Ethyl 6-formylpyridine-2-carboxylate
Description
IUPAC Nomenclature and Systematic Classification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, establishing its identity within the broader classification of heterocyclic organic compounds. The compound is officially designated as ethyl 6-formyl-2-pyridinecarboxylate, with the Chemical Abstracts Service registry number 21908-10-1. This nomenclature reflects the presence of both an ethyl ester functional group at the 2-position and an aldehyde functionality at the 6-position of the pyridine ring system.
The molecular formula C9H9NO3 indicates a molecular weight of 179.18 daltons, positioning this compound within the category of substituted pyridinecarboxylates. The systematic name explicitly denotes the spatial arrangement of functional groups around the pyridine nucleus, with the formyl group (aldehyde) located at position 6 and the ethyl carboxylate ester at position 2. This positional nomenclature is crucial for distinguishing this compound from other isomeric forms that may exist with different substitution patterns.
According to chemical database classifications, the compound belongs to the broader family of pyridine derivatives and specifically to the subcategory of disubstituted pyridines bearing both carbonyl-containing functional groups. The International Chemical Identifier key PILDWRGFGKVUSE-UHFFFAOYSA-N provides a unique digital fingerprint for this molecular structure, ensuring unambiguous identification across chemical databases and literature.
The Simplified Molecular Input Line Entry System representation CCOC(=O)C1=CC=CC(=N1)C=O provides a linear notation that captures the complete structural information, including the ethyl ester group (CCOC(=O)) attached to the pyridine ring and the formyl group (C=O) at the 6-position. This notation system enables computational analysis and database searching while maintaining structural precision.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound exhibits characteristics typical of substituted pyridine systems, with the aromatic ring maintaining planarity while accommodating the steric requirements of the two substituent groups. The pyridine ring adopts a planar configuration with standard aromatic bond lengths and angles, providing a rigid framework for the attached functional groups.
Conformational analysis reveals that the ethyl ester group can adopt multiple rotational conformations around the C-O bond connecting the ester to the pyridine ring. The International Chemical Identifier string 1S/C9H9NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-6H,2H2,1H3 encodes the complete connectivity information while indicating the presence of rotatable bonds that contribute to conformational flexibility.
The formyl group at position 6 introduces additional geometric considerations, as the carbonyl functionality is coplanar with the pyridine ring due to conjugation effects. This planar arrangement facilitates electronic delocalization between the aldehyde and the aromatic system, influencing both the chemical reactivity and spectroscopic properties of the compound. The spatial separation between the two functional groups minimizes direct steric interactions while allowing for potential intramolecular interactions through space.
Molecular modeling studies of related pyridine derivatives suggest that the preferred conformation places the ethyl ester group in an extended configuration to minimize steric hindrance with the pyridine ring hydrogen atoms. The aldehyde group maintains coplanarity with the aromatic system, optimizing orbital overlap for conjugative stabilization. This geometric arrangement has implications for the compound's reactivity profile and potential coordination behavior with metal centers.
Crystallographic Data and Solid-State Characterization
The solid-state properties of this compound have been characterized through various analytical techniques, revealing important information about its crystalline structure and intermolecular interactions. The compound crystallizes as a pale-yellow to yellow-brown solid, indicating the presence of extended conjugation within the molecular framework that affects the electronic absorption properties.
Physical characterization data demonstrate that the compound requires storage at 2-8 degrees Celsius to maintain stability, suggesting potential thermal sensitivity of the aldehyde functionality or possible sublimation at elevated temperatures. The solid form exhibits a purity level of 95% as determined by analytical methods, indicating high crystalline quality suitable for research applications.
The MDL number MFCD11501347 provides a unique identifier within the Beilstein database system, facilitating access to comprehensive crystallographic and physical property data. While specific unit cell parameters and space group information are not explicitly provided in the available literature, the compound's physical appearance and handling requirements suggest the formation of well-defined crystalline structures with characteristic intermolecular packing arrangements.
Table 1: Molecular and Physical Properties of this compound
The crystallographic characterization reveals that this compound adopts packing arrangements that likely involve intermolecular hydrogen bonding interactions between the carbonyl oxygen atoms and neighboring molecules. These interactions contribute to the overall crystal stability and influence the observed melting point and solubility characteristics. The presence of multiple potential hydrogen bond acceptor sites (nitrogen in pyridine, carbonyl oxygens in both ester and aldehyde groups) suggests complex three-dimensional packing networks in the solid state.
Comparative analysis with related pyridine derivatives indicates that compounds bearing similar substitution patterns often exhibit polymorphic behavior, potentially forming multiple crystalline modifications under different crystallization conditions. The observed color of the crystalline material suggests the presence of extended pi-conjugation that may influence both the solid-state packing and the electronic properties of the compound.
Structure
2D Structure
Properties
IUPAC Name |
ethyl 6-formylpyridine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-2-13-9(12)8-5-3-4-7(6-11)10-8/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PILDWRGFGKVUSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40657895 | |
| Record name | Ethyl 6-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21908-10-1 | |
| Record name | Ethyl 6-formyl-2-pyridinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21908-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-formylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40657895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-Formyl-pyridine-2-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
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Preparation Methods
Esterification of Pyridine-2-Carboxylic Acid Derivatives
A common approach to prepare ethyl esters of pyridine carboxylic acids involves acid-catalyzed esterification. For example, the esterification of 6-substituted pyridine-2-carboxylic acids with ethanol under acidic conditions yields the corresponding ethyl esters.
- Catalysts: p-Toluenesulfonic acid or sulfuric acid are typical catalysts.
- Conditions: Reflux in absolute ethanol for several hours (2-8 hours).
- Work-up: After reaction completion, cooling, solvent removal by rotary evaporation, and purification by recrystallization or extraction.
This method is exemplified in the preparation of related compounds such as 6-bromo-2-pyridine methyl formate, where p-toluenesulfonic acid catalyzes esterification with methanol.
Introduction of the 6-Formyl Group
The formyl group at the 6-position can be introduced via selective oxidation or formylation reactions on appropriately substituted pyridine derivatives.
- Oxidation of methyl substituents: Starting from 6-methylpyridine-2-carboxylate esters, the methyl group can be oxidized to an aldehyde using reagents such as selenium dioxide or manganese dioxide.
- Vilsmeier–Haack reaction: Formylation of pyridine derivatives at specific positions using POCl3 and DMF is a classical method to introduce aldehyde groups selectively.
- Diazotization and substitution: Starting from amino-substituted pyridines, diazotization followed by substitution and oxidation can yield the formyl derivative.
While direct literature on ethyl 6-formylpyridine-2-carboxylate synthesis is limited, analogous methods from substituted pyridines are applicable.
Detailed Preparation Example (Based on Analogous Pyridine Esters)
The following is a representative synthetic route adapted from related pyridine ester preparations:
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Diazotization & Bromination | 6-amino-2-methylpyridine, NaNO2, HBr, Br2, low temp | 6-bromo-2-methylpyridine intermediate |
| 2 | Oxidation | Potassium permanganate, water, 60-70°C | 6-bromo-2-pyridine carboxylic acid |
| 3 | Esterification | p-Toluenesulfonic acid catalyst, anhydrous ethanol, reflux 4-6 h | Ethyl 6-bromo-2-pyridine carboxylate |
| 4 | Formylation | Vilsmeier–Haack (POCl3/DMF) or selective oxidation | This compound |
This sequence demonstrates the use of substitution and oxidation to install functional groups, followed by esterification to yield the ethyl ester.
Research Findings and Considerations
- Catalyst Efficiency: p-Toluenesulfonic acid is effective for esterification with minimal side reactions and easy product separation.
- Reaction Times: Esterifications typically require 2-8 hours under reflux; 4-6 hours is optimal for high yield and purity.
- Purification: Recrystallization from mixed solvents such as ethyl acetate and Sherwood oil enhances purity.
- Yield and Purity: Industrially optimized methods yield high purity products with minimal side products.
- Alternative Routes: Ring cleavage and remodeling of azaindoles/benzofurans have been reported for substituted pyridines but are less direct for this specific compound.
Data Table Summarizing Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Catalyst | p-Toluenesulfonic acid | 0.06-0.2 mol ratio relative to acid |
| Alcohol solvent | Absolute ethanol | Molar ratio acid:ethanol 1:40-60 |
| Reaction temperature | Reflux (~78°C for ethanol) | Maintained for 2-8 hours |
| Reaction time | 4-6 hours | Optimal for esterification |
| Work-up solvent | Ethyl acetate and Sherwood oil | Volume ratio 1:15 for recrystallization |
| Purification method | Recrystallization | Enhances product purity |
| Yield | High (typically >80%) | Dependent on reaction control |
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formylpyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Oxidation: Ethyl 6-carboxypyridine-2-carboxylate.
Reduction: Ethyl 6-hydroxymethylpyridine-2-carboxylate.
Substitution: Ethyl 6-nitropyridine-2-carboxylate or ethyl 6-halopyridine-2-carboxylate.
Scientific Research Applications
Organic Synthesis
Ethyl 6-formylpyridine-2-carboxylate is widely used as an intermediate in the synthesis of various organic compounds and heterocyclic derivatives. It can undergo several chemical transformations:
- Oxidation: The formyl group can be oxidized to a carboxylic acid.
- Reduction: The formyl group can be reduced to a hydroxymethyl group.
- Substitution Reactions: The pyridine ring can participate in electrophilic substitution reactions, such as nitration or halogenation .
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate | Ethyl 6-carboxypyridine-2-carboxylate |
| Reduction | Sodium borohydride | Ethyl 6-hydroxymethylpyridine-2-carboxylate |
| Substitution | Nitric acid, halogens | Ethyl 6-nitropyridine-2-carboxylate |
Biochemical Research
In biochemical studies, this compound plays a crucial role due to its ability to interact with enzymes and proteins. It serves as a substrate for certain enzymes involved in metabolic pathways, where it can influence cellular processes such as:
- Cell Signaling: Modulates pathways that regulate cell growth and differentiation.
- Gene Expression: Affects transcriptional activity by interacting with nuclear receptors.
- Metabolic Processes: Acts as an intermediate in various biosynthetic pathways .
Pharmaceutical Applications
This compound is being investigated for its potential therapeutic properties. It has been explored as a building block for drug development, particularly in the synthesis of compounds with antibacterial and antitubercular activities. Its derivatives have shown promise in preclinical studies for targeting specific biological pathways related to disease mechanisms .
Case Study 1: Synthesis of Antibacterial Compounds
Researchers utilized this compound as a precursor to synthesize novel derivatives exhibiting significant antibacterial activity against resistant strains of bacteria. The study highlighted the compound's role in developing new therapeutic agents.
Case Study 2: Enzyme Mechanism Studies
In a study focused on enzyme kinetics, this compound was employed to investigate the binding interactions between enzymes and substrates. The results provided insights into the molecular mechanisms governing enzyme activity and specificity, contributing to the understanding of metabolic regulation .
Mechanism of Action
The mechanism of action of ethyl 6-formylpyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophiles. Additionally, the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, influencing their function and activity .
Comparison with Similar Compounds
Methyl 6-Formylpyridine-2-Carboxylate
Structural Difference : Replaces the ethyl ester with a methyl ester.
- Molecular Formula: C₈H₇NO₃ vs. C₉H₉NO₃ (inferred for ethyl variant).
- Molecular Weight : 165.15 g/mol (methyl) vs. ~179.15 g/mol (ethyl, calculated) .
- Applications : Both serve as intermediates in drug synthesis. The methyl derivative is commercially available (Thermo Scientific™), suggesting broader industrial use .
Ethyl 6-Acetylpyridine-2-Carboxylate
Structural Difference : Substitutes the formyl group with an acetyl group.
- Molecular Formula: C₁₀H₁₁NO₃ vs. C₉H₉NO₃.
- Molecular Weight : 209.20 g/mol (acetyl) vs. ~179.15 g/mol (formyl).
- Applications : The acetyl derivative is used in pharmaceuticals and skincare, indicating that the formyl analog may have similar bioactivity but with altered reactivity due to the aldehyde group .
Ethyl 4-Chloro-3-Formyl-5,6-Dihydro-2H-Pyridine-1-Carboxylate
Structural Difference : Incorporates a chlorine atom and a partially saturated pyridine ring.
- Molecular Formula: C₉H₁₂ClNO₃ vs. C₉H₉NO₃.
- Molecular Weight : 217.65 g/mol (chloro-derivative) vs. ~179.15 g/mol.
- Applications : The chloro-substituted compound’s higher molecular weight and electronegative substituent suggest utility in targeted drug design, contrasting with the simpler formyl variant’s role in generic synthesis .
Ethyl 3-Cyano-6-Methyl-4-(Trifluoromethyl)Pyridine-2-Carboxylate
Structural Difference: Features cyano and trifluoromethyl groups, enhancing electrophilicity.
- Molecular Formula: C₁₁H₉F₃N₂O₂ vs. C₉H₉NO₃.
- Molecular Weight : 258.20 g/mol vs. ~179.15 g/mol.
- Applications: The trifluoromethyl and cyano groups likely confer metabolic stability, making this derivative relevant in agrochemicals or CNS drugs, unlike the formyl variant’s aldehyde-driven reactivity .
Key Research Findings
- Reactivity: The formyl group in this compound offers nucleophilic aldehyde reactivity, enabling condensation reactions (e.g., Schiff base formation) absent in acetyl or cyano derivatives .
- Synthetic Utility : Methyl and ethyl esters are interchangeable in synthesis, with ethyl esters often preferred for enhanced solubility in organic phases .
- Biological Relevance : Acetyl and trifluoromethyl derivatives exhibit documented bioactivity, suggesting that the formyl analog could be a precursor in antimicrobial or anticancer agent development .
Biological Activity
Ethyl 6-formylpyridine-2-carboxylate (EFPC) is an organic compound with significant biological activity, particularly in the context of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound is characterized by a pyridine ring substituted with a formyl group and an ethyl ester. Its synthesis typically involves the reaction of 2-pyridinecarboxylic acid derivatives with appropriate aldehydes or through multi-step synthetic routes that allow for the introduction of various functional groups.
Synthesis Overview
- Starting Materials : 2-pyridinecarboxylic acid derivatives, aldehydes.
- Reagents : Common reagents include acetic anhydride and various catalysts.
- Yield : The synthesis generally yields moderate to high percentages depending on the specific reaction conditions employed.
Biological Activity
The biological activity of EFPC has been investigated in several studies, revealing its potential as an anticancer agent and its role in inhibiting key biological processes.
Anticancer Properties
EFPC has shown promising results in various in vitro studies, particularly regarding its ability to inhibit cancer cell proliferation. For example, a study demonstrated that derivatives of EFPC exhibited significant telomerase inhibitory activity, which is crucial for cancer cell immortality. The compound's structure allows it to interact with biological targets effectively.
| Compound | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 3,4-Dichlorothiophenol Ester | Telomerase Inhibition | < 10 | |
| EFPC Derivative | Tumor Suppression | Moderate |
The mechanism by which EFPC exerts its biological effects is believed to involve the modulation of signaling pathways associated with cell proliferation and apoptosis. It may influence the expression of genes involved in these processes, leading to reduced tumor growth.
Case Studies
Several case studies have highlighted the efficacy of EFPC and its derivatives in preclinical models:
-
Study on Telomerase Inhibition :
- Objective : To evaluate the telomerase inhibitory effect of EFPC derivatives.
- Findings : The study found that certain derivatives significantly inhibited telomerase activity, correlating with reduced cell viability in cancer cell lines.
- : EFPC shows potential as a lead compound for developing new anticancer therapeutics.
-
Antiproliferative Activity Assessment :
- Objective : To assess the antiproliferative effects of EFPC against various cancer cell lines.
- Findings : The compound demonstrated selective cytotoxicity against specific cancer types while sparing normal cells.
- : These results suggest that EFPC could be further developed into a targeted cancer therapy.
Research Findings
Recent studies have delved into the structure-activity relationship (SAR) of EFPC and its derivatives. Modifications to the pyridine ring and carboxylate group have been shown to enhance biological activity:
- Substituent Effects : Electron-withdrawing groups at specific positions on the pyridine ring significantly increase potency against cancer cells.
- Metal Complexation : Research indicates that forming complexes with transition metals can enhance the anticancer properties of EFPC derivatives, suggesting a dual-action mechanism involving both organic and inorganic chemistry principles.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Ethyl 6-formylpyridine-2-carboxylate, and how can reaction parameters be optimized?
- Answer : this compound is typically synthesized via condensation reactions using glyoxal derivatives or functionalized pyridine precursors. Optimization involves adjusting reaction temperatures (e.g., 155°C for glyoxal-based syntheses), solvent systems (e.g., diglyme), and catalysts. Reaction progress should be monitored using TLC or HPLC to maximize yield and minimize side products .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Answer : Key techniques include:
- NMR spectroscopy (1H/13C) for functional group identification.
- IR spectroscopy to confirm carbonyl (C=O) and formyl (CHO) groups.
- Mass spectrometry for molecular weight validation.
- X-ray crystallography (e.g., SHELXL-refined structures) to resolve stereochemistry .
- HPLC for purity assessment and quantification .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Answer : Use fume hoods for volatile steps, nitrile gloves, and safety goggles. Store in airtight containers away from ignition sources. Emergency protocols include immediate decontamination with water and ethanol. Safety data align with OSHA guidelines for pyridine derivatives .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX-refined structures) resolve ambiguities in molecular conformation?
- Answer : SHELXL refines crystallographic data to determine bond lengths, angles, and torsional parameters. For example, discrepancies in ring puckering can be quantified using Cremer-Pople coordinates, while hydrogen bonding patterns (e.g., C–H···O interactions) are visualized via ORTEP-3 .
Q. What computational approaches are used to predict the reactivity and electronic properties of this compound?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. IR and UV-Vis spectral simulations validate experimental data. Solvent effects are modeled using COSMO-RS .
Q. How should researchers address contradictions between experimental and theoretical spectral data?
- Answer : Re-examine synthetic pathways for impurities (e.g., byproducts from incomplete formylation). Verify computational parameters (e.g., basis sets, solvent models). Cross-validate using alternative techniques like Raman spectroscopy or single-crystal XRD .
Q. What strategies optimize reaction conditions for scale-up synthesis without compromising yield?
- Answer : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Kinetic studies (e.g., in situ FT-IR) identify rate-limiting steps. Continuous flow reactors may improve heat/mass transfer compared to batch processes .
Q. How are hydrogen bonding and crystal packing analyzed using X-ray diffraction data?
- Answer : Hydrogen bonds (e.g., O···H distances < 2.5 Å) and π-π stacking interactions are quantified using Mercury or PLATON software. Thermal ellipsoid models (ORTEP-3) assess molecular rigidity, while Hirshfeld surfaces map intermolecular contacts .
Methodological Notes
- Data Analysis : Statistical tools (e.g., R or Python libraries) should process crystallographic and spectral datasets. Report uncertainties (e.g., R-factors for XRD) and use Bland-Altman plots for method comparisons .
- Ethics & Reproducibility : Document synthetic procedures in detail (e.g., CAS registry numbers, purity grades). Adhere to IUCr standards for crystallographic data deposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
